N-(3-(3-(9H-purin-6-yl)pyridin-2-ylamino)-2,4-difluorophenyl)furan-3-sulfonamide
Overview
Description
INU-152 is a novel pan-RAF inhibitor with potent anti-tumor activity in preclinical models of BRAFV600E mutant cancer. INU-152 inhibits all RAF isoforms and inhibits MAPK pathways in mutant BRAF cells. More importantly, INU-152 exhibits minimal paradoxical pathway activation in melanoma cells with mutant RAS. INU-152 exhibits anti-tumor activities in xenograft models carrying BRAF mutations
Scientific Research Applications
Pan-RAF Kinase Inhibitor
N-(3-(3-(9H-purin-6-yl)pyridin-2-ylamino)-2,4-difluorophenyl)furan-3-sulfonamide has been identified as a selective pan-RAF kinase inhibitor. It exhibits potent inhibitory activities against protein kinase enzymes BRAFV600E, BRAFWT, and CRAF, and has shown effectiveness against mutant cell lines bearing a BRAFV600E mutation (Hong et al., 2016).
Corrosion Inhibition
This compound has also been tested as an inhibitor for mild steel corrosion in acidic solutions. Its inhibitory efficiency increases with concentration, suggesting its potential use in corrosion prevention (Sappani & Karthikeyan, 2014).
Synthesis of Novel Heterocyclic Compounds
The compound is involved in the synthesis of novel heterocyclic compounds, highlighting its role in expanding the variety of available chemical structures for various applications (Rozentsveig et al., 2013).
Cytotoxic and Radiosensitizing Agents
It is used in synthesizing compounds with cytotoxic activity against human breast cancer cell lines, indicating its potential in cancer therapy (Ghorab et al., 2012).
Pharmacokinetic Study in Rats
This compound is structurally related to novel cyclin-dependent kinase inhibitors, making it significant for pharmacokinetic studies in vivo, including tissue distribution and excretion (Široká et al., 2018).
Kinase Inhibitor Synthesis
It plays a role in the synthesis of kinase inhibitors for cancer treatment. The specific chemical structure of this compound makes it suitable for targeting serine-threonine kinases (Wong et al., 2010).
Antimalarial and COVID-19 Drug Research
The compound has been explored in the context of antimalarial activity and its potential as a COVID-19 drug, demonstrating its relevance in infectious disease research (Fahim & Ismael, 2021).
Cancer Treatment: Protein Kinase and Angiogenesis Inhibition
It has been used in designing inhibitors with anti-proliferative activity against cancer cell lines, emphasizing its potential in cancer therapy (Xu et al., 2014).
Plant Ecosystem Health Indicator
This compound, among others, has shown herbicidal activity, indicating its utility in agricultural and ecological applications (Moran, 2003).
Exploration in Chemistry and Pharmaceuticals
Its role in the preparation of N-(2-(pyridin-2-yl)ethyl)sulfonamides showcases its significance in the chemical and pharmaceutical industries, suggesting a wide array of potential applications (Ghattas et al., 2014).
Properties
CAS No. |
1380228-30-7 |
---|---|
Molecular Formula |
C20H13F2N7O3S |
Molecular Weight |
469.4268 |
IUPAC Name |
N-[2,4-difluoro-3-[[3-(7H-purin-6-yl)pyridin-2-yl]amino]phenyl]furan-3-sulfonamide |
InChI |
InChI=1S/C20H13F2N7O3S/c21-13-3-4-14(29-33(30,31)11-5-7-32-8-11)15(22)17(13)28-19-12(2-1-6-23-19)16-18-20(26-9-24-16)27-10-25-18/h1-10,29H,(H,23,28)(H,24,25,26,27) |
InChI Key |
ACIXGVIVJZJKNT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)NC2=C(C=CC(=C2F)NS(=O)(=O)C3=COC=C3)F)C4=C5C(=NC=N4)N=CN5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INU-152; INU 152; INU152. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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